molecular formula C21H29BN2O3 B1403201 ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1380308-82-6

({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1403201
CAS RN: 1380308-82-6
M. Wt: 368.3 g/mol
InChI Key: LSPLDERBVKFAMR-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a cyclopropyl group, a boronic ester, and a benzyloxy group.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclopropyl group would introduce strain into the molecule, while the boronic ester could potentially participate in various reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a pyrazole ring, a boronic ester, and a cyclopropyl group can undergo a variety of chemical reactions. For example, the boronic ester could undergo protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the boronic ester could make the compound susceptible to hydrolysis .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazoles and their derivatives play a significant role in medicinal chemistry due to their wide range of biological activities. For instance, pyrazole scaffolds have been central in designing anti-inflammatory and antiviral drugs, targeting multiple biological pathways and viruses such as HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. The structural versatility of pyrazole allows for the development of compounds with varied pharmacological profiles, and the integration of pyrazole with other pharmacophores may lead to potent therapeutic agents (Karati et al., 2022).

Boron-Containing Compounds for Therapeutic Uses

Benzoxaboroles, a class of boron-containing compounds, have shown a broad spectrum of applications in medicinal chemistry due to their unique physicochemical and drug-like properties. These compounds have led to the discovery of new classes of antibacterial, antifungal, anti-protozoal, and anti-inflammatory agents. Two benzoxaborole derivatives are clinically used for treating onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various clinical trial phases. The electron-deficient nature of the boron atom in these compounds contributes to their mechanism of action and ease of preparation, making them a promising field for pharmaceutical research (Nocentini et al., 2018).

properties

IUPAC Name

1-[[1-(phenylmethoxymethyl)cyclopropyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BN2O3/c1-19(2)20(3,4)27-22(26-19)18-12-23-24(13-18)15-21(10-11-21)16-25-14-17-8-6-5-7-9-17/h5-9,12-13H,10-11,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPLDERBVKFAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CC3)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Synthesis routes and methods

Procedure details

A solution of (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (8.62 g, 44.4 mmol) in DMF (12 mL) was treated with cesium carbonate (14.6 g, 44.4 mmol) and stirred at RT for 10 min. A solution of {1-[(benzyloxy)methyl]cyclopropyl}methyl methanesulfonate (Compound 63D, 12 g, 44.4 mmol) in DMF was added and heated to 70° C. for 24 hrs. The reaction mixture was cooled to RT, poured into water, extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated to give 12 g (73%) of required compound as a colorless gum which was used without further purification. 1H NMR (600 MHz, CDCl3) δ 7.78 (s, 1H), 7.68 (s, 1H), 7.25-7.34 (m, 5H), 4.48 (s, 2H), 4.15 (s, 2H), 3.16 (s, 2H), 1.33 (s, 12H), 0.71 (s, 2H), 0.56 (s, 2H).
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
{1-[(benzyloxy)methyl]cyclopropyl}methyl methanesulfonate
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Compound 63D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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